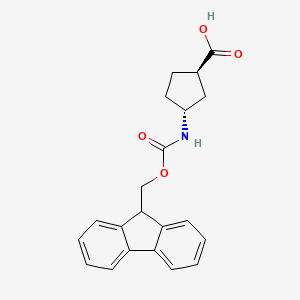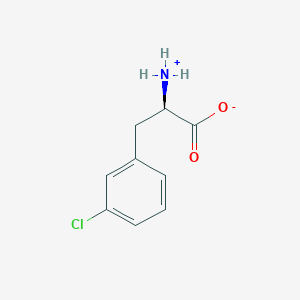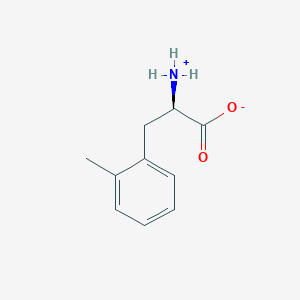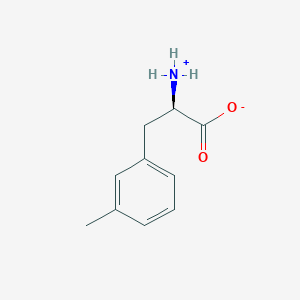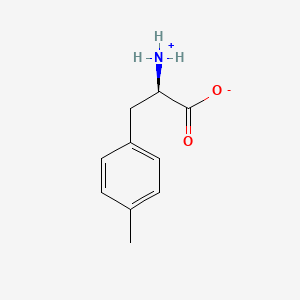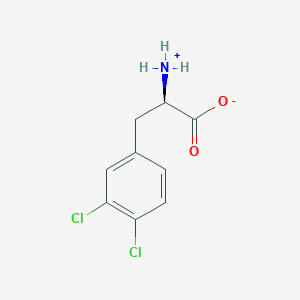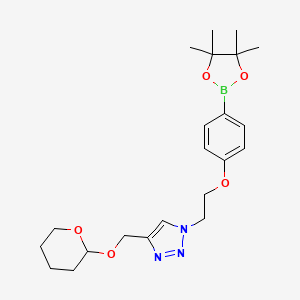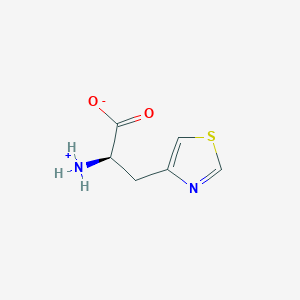
(2R)-2-azaniumyl-3-(1,3-thiazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(2R)-2-azaniumyl-3-(1,3-thiazol-4-yl)propanoate” is known as aniline hydrochloride. Aniline hydrochloride is a derivative of aniline, a primary aromatic amine. It is commonly used in various industrial applications due to its chemical properties. The molecular formula of aniline hydrochloride is C6H8ClN, and it has a molecular weight of 129.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aniline hydrochloride can be synthesized by reacting aniline with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where aniline is dissolved in water, and hydrochloric acid is added to the solution. The reaction proceeds as follows:
C6H5NH2+HCl→C6H5NH3Cl
The product, aniline hydrochloride, precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
In industrial settings, aniline hydrochloride is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The industrial production process may also include additional purification steps, such as recrystallization, to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Aniline hydrochloride can be oxidized to produce compounds such as nitrobenzene and azobenzene.
Reduction: It can be reduced to form compounds like phenylhydrazine.
Substitution: Aniline hydrochloride can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Major Products Formed
Oxidation: Nitrobenzene, azobenzene
Reduction: Phenylhydrazine
Substitution: Nitroaniline, sulfanilic acid, halogenated anilines
Aplicaciones Científicas De Investigación
Aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: Aniline hydrochloride is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals and as a reagent in diagnostic tests.
Mecanismo De Acción
The mechanism of action of aniline hydrochloride involves its interaction with various molecular targets. In biological systems, aniline hydrochloride can interact with enzymes and proteins, affecting their function. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound of aniline hydrochloride, used in similar applications but lacks the chloride ion.
Phenylhydrazine: A reduction product of aniline hydrochloride, used in the synthesis of pharmaceuticals and dyes.
Nitrobenzene: An oxidation product of aniline hydrochloride, used in the production of aniline and other chemicals.
Uniqueness
Aniline hydrochloride is unique due to its chloride ion, which enhances its solubility in water and its reactivity in certain chemical reactions. This makes it particularly useful in applications where water solubility and reactivity are important factors .
Propiedades
IUPAC Name |
(2R)-2-azaniumyl-3-(1,3-thiazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766306.png)
![5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766313.png)
